molecular formula C20H14N4O14S2 B14282427 Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate CAS No. 132898-37-4

Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate

Cat. No.: B14282427
CAS No.: 132898-37-4
M. Wt: 598.5 g/mol
InChI Key: JRKBARVPPQIJRZ-UHFFFAOYSA-N
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Description

Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is an organic compound characterized by the presence of two 2,6-dinitrophenyl groups attached to a benzene-1,3-disulfonate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate typically involves the reaction of 2,6-dinitrobenzyl chloride with benzene-1,3-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as diamino derivatives from reduction and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonate groups can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-dinitrophenyl)methyl benzene-1,3-disulfonate
  • Bis(2,6-dinitrophenyl)methyl benzene-1,4-disulfonate
  • Bis(2,6-dinitrophenyl)methyl benzene-1,2-disulfonate

Uniqueness

Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the nitro groups and the sulfonate groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

132898-37-4

Molecular Formula

C20H14N4O14S2

Molecular Weight

598.5 g/mol

IUPAC Name

bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate

InChI

InChI=1S/C20H14N4O14S2/c25-21(26)17-6-2-7-18(22(27)28)15(17)11-37-39(33,34)13-4-1-5-14(10-13)40(35,36)38-12-16-19(23(29)30)8-3-9-20(16)24(31)32/h1-10H,11-12H2

InChI Key

JRKBARVPPQIJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OCC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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